N-(2-(5-bromo-1H-indol-1-yl)ethyl)-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide
Description
N-(2-(5-bromo-1H-indol-1-yl)ethyl)-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide (CAS: 1401584-49-3) is a structurally complex small molecule featuring three key moieties:
- A 5-bromoindole group, which is linked via an ethyl chain to the central butanamide.
- A 6-methoxy-[1,2,4]triazolo[4,3-b]pyridazine heterocycle, a nitrogen-rich scaffold associated with kinase inhibition and phosphodiesterase modulation.
This compound is commercially available for research purposes (Arctom Scientific, 2025) and is hypothesized to target enzymes or receptors requiring halogen-bond interactions (via bromoindole) and heterocyclic binding motifs (via triazolopyridazine) . Its synthesis likely involves coupling the indole-ethylamine intermediate with a preformed triazolopyridazine-butanamide acid chloride, though exact protocols are proprietary .
Properties
Molecular Formula |
C20H21BrN6O2 |
|---|---|
Molecular Weight |
457.3 g/mol |
IUPAC Name |
N-[2-(5-bromoindol-1-yl)ethyl]-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide |
InChI |
InChI=1S/C20H21BrN6O2/c1-29-20-8-7-18-24-23-17(27(18)25-20)3-2-4-19(28)22-10-12-26-11-9-14-13-15(21)5-6-16(14)26/h5-9,11,13H,2-4,10,12H2,1H3,(H,22,28) |
InChI Key |
WQESKUFFOVXENQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN2C(=NN=C2CCCC(=O)NCCN3C=CC4=C3C=CC(=C4)Br)C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-bromo-1H-indol-1-yl)ethyl)-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide typically involves multi-step organic reactions. The initial step often includes the bromination of indole to form 5-bromo-1H-indole. This is followed by the alkylation of the indole with an appropriate ethylating agent to introduce the ethyl group. The triazolopyridazine moiety is synthesized separately through a series of cyclization reactions involving hydrazine derivatives and methoxy-substituted precursors. Finally, the two fragments are coupled under amide-forming conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput screening for reaction conditions, continuous flow chemistry for efficient scale-up, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-(5-bromo-1H-indol-1-yl)ethyl)-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form corresponding oxindole derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The bromine atom on the indole ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring may yield oxindole derivatives, while substitution of the bromine atom can result in various substituted indole compounds.
Scientific Research Applications
N-(2-(5-bromo-1H-indol-1-yl)ethyl)-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-(5-bromo-1H-indol-1-yl)ethyl)-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide involves its interaction with specific molecular targets. The indole ring can intercalate with DNA, disrupting its function and leading to cell death. The triazolopyridazine moiety may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. These interactions can trigger a cascade of cellular events, ultimately resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Compound A : 4-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(4-pyridin-4-yl-thiazol-2-yl)-butanamide ()
- Structure : Shares the triazolopyridazine and butanamide core but replaces the bromoindole-ethyl group with a thiazol-pyridinyl moiety.
- Implications : The pyridinyl-thiazol group may enhance polarity, reducing blood-brain barrier permeability compared to the lipophilic bromoindole in the target compound. This suggests divergent therapeutic applications (e.g., peripheral vs. CNS targets) .
Compound B : 2-(1-(5H-[1,2,4]Triazino[5,6-b]indol-3-yl)-3-(4-bromophenyl)-1H-pyrazol-5-yl)-6,6-dimethyl-6,7-dihydro-1H-indol-4(5H)-one ()
- Structure: Features a fused triazinoindole system and a 4-bromophenyl group.
- The bromophenyl group could engage halogen-bonding targets akin to the bromoindole in the target compound .
Compound C : N-Methyl-3-(2-phenylhydrazono)butanamide derivatives (–5)
- Implications : These compounds lack the triazolopyridazine or indole motifs, likely targeting oxidoreductases or cyclooxygenases rather than kinases or phosphodiesterases .
Comparative Analysis Table
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